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N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine -

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

Catalog Number: EVT-13379800
CAS Number:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
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Product Introduction

Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Multi-Step Synthetic Routes for Imidazo[4,5-c]pyridine Core Modifications

The synthesis of N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine and its analogs relies on strategic multi-step sequences to enable precise core modifications. A common approach involves cyclization reactions between diaminopyridine precursors and carbonyl-containing reagents. For example, 5,6-diaminopyridine derivatives undergo condensation with aldehydes in the presence of Na₂S₂O₅ to form the imidazo[4,5-c]pyridine core, as demonstrated in antitubercular agent syntheses . This method affords moderate-to-high yields (58–94%) and tolerates diverse arylaldehyde substituents, enabling rapid SAR exploration [7].

For C-4 amine functionalization (e.g., dimethylamino groups), the Pinner reaction is pivotal. Cyano precursors are treated with alcohols to form imino esters, followed by reaction with secondary amines like dimethylamine to yield amidines. This method, however, faces challenges: N-methylation of the imidazo[4,5-c]pyridine core is low-yielding (12–16%) due to poor regioselectivity [7]. Alternative routes use Suzuki-Miyaura cross-coupling to introduce heteroaromatic groups at the C-7 position. For instance, halogenated intermediates couple with pyrazol-4-yl boronic esters under Pd catalysis, achieving IC₅₀ values of 0.212 µM against Aurora-A kinase [1] [9].

Key limitations include the need for N-silyl protection during amidino group installation and cumbersome purification of hydrophilic intermediates. Innovations like microwave-assisted cyclization or one-pot silyl protection/addition sequences have improved yields by 20–30% [7].

  • Table 1: Representative Synthetic Routes for Imidazo[4,5-c]pyridine Derivatives
CompoundKey StepsYield (%)Critical Modifications
N-Unsubstituted amidinoNa₂S₂O₅-mediated cyclization58–94C-2 aryl group diversity
N,1-Dimethyl-4-aminePinner reaction + dimethylamine addition40C-4 dimethylamino group
7-(Pyrazol-4-yl)Suzuki coupling + Na₂S₂O₄ reduction31–52C-7 heteroaryl group
Bromo-substitutedElectrophilic bromination65C-5 bromo for antiviral activity

Toggle Detailed View*Yields are averaged across reported procedures. Bromo-substitution refers to derivative 7 in [7].

Fragment-Based Design Strategies for Bioisosteric Replacements

Bioisosteric replacement of hydrophobic fragments optimizes pharmacokinetics and target engagement. In Aurora kinase inhibitors, replacing the 5-methylisoxazol-3-yl group with 4-(4-chlorobenzyl)piperazine enhances metabolic stability (37% vs. 86% metabolism in human liver microsomes) while maintaining Aurora-A inhibition (Kd = 7.5 nM) [9]. Similarly, trifluoromethyl groups serve as isopropyl bioisosteres in S1PR2 antagonists, though early analogs suffered >1000-fold loss in binding affinity due to altered steric packing [6].

For N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, the C-4 dimethylamino group is a hydrogen-bond acceptor that can be replaced by:

  • 2-Imidazolinyl: Enhances DNA intercalation in antitumor analogs (IC₅₀ = 0.4 µM in colon carcinoma) [7].
  • Cyano groups: Improve antiviral activity against respiratory syncytial virus (EC₅₀ = 21 µM) but reduce kinase inhibition [7].

Fragment linking strategies also yield dual-target inhibitors. Combining imidazo[4,5-c]pyridine with pyrazolopyridine fragments creates S1PR2 ligands, though linker choice is critical. Replacing urea with oxadiazole linkers reduces S1PR2 affinity 50-fold due to loss of key hydrogen bonds [6].

  • Table 2: Bioisosteric Effects on Target Engagement
BioisostereTargetPotency ShiftKey Advantage
4-(4-Chlorobenzyl)piperazineAurora-AKd = 7.5 nM (no shift)↑ Metabolic stability
TrifluoromethylS1PR2IC₅₀ > 1000 nM (↓ 100x)Altered hydrophobic pocket fit
2-ImidazolinylDNAIC₅₀ = 0.7 µM↑ DNA intercalation
Oxadiazole linkerS1PR2IC₅₀ > 1000 nM (↓ 50x)Reduced polar surface area

Toggle Detailed View*Potency shifts relative to parent compounds. S1PR2 = Sphingosine-1-phosphate receptor 2.

Substituent Effects on Kinase Inhibition Potency and Selectivity

C-7 modifications on the imidazo[4,5-c]pyridine core dictate kinase selectivity profiles. 1-Benzyl-1H-pyrazol-4-yl at C-7 inhibits Aurora-A (IC₅₀ = 0.212 µM) but not Aurora-B (IC₅₀ = 0.461 µM), leveraging differences in the kinase’s ATP-binding pocket [1] [9]. The selectivity arises from steric clashes with Aurora-B’s Ala248 (equivalent to Aurora-A’s Thr217). Ortho-substituted benzyl groups further enhance Aurora-A selectivity 8-fold by engaging a hydrophobic subpocket near the DFG motif [9].

At the C-2 position, 1,3-dimethyl-1H-pyrazol-4-yl is optimal for dual Aurora/FLT3 inhibition. Replacing it with phenyl drops FLT3 affinity 10-fold due to loss of a critical hydrogen bond with the hinge region [9]. Similarly, C-6 chloro atoms boost Aurora-A inhibition by 8-fold by forming halogen bonds with Gly216 [2] [9].

Activity cliffs occur with polar groups:

  • C-7 morpholinyl: ↓ Aurora-A inhibition (IC₅₀ > 10 µM) due to solvent exposure.
  • C-4 methoxy: Abolishes antiviral activity by disrupting hydrophobic contacts [7].
  • Table 3: Substituent Effects on Kinase and Antiviral Activity
PositionSubstituentAurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Antiviral EC₅₀ (µM)
C-71-(3,4-Difluorobenzyl)pyrazol-4-yl0.1820.347>100
C-74-Phenoxyaniline0.0350.296ND
C-2Phenyl>10>1058 (RSV)
C-6H (vs. Cl)↑ 8-fold↑ 5-foldND

Toggle Detailed View*ND = Not determined; RSV = Respiratory syncytial virus. Data compiled from [1] [7] [9].

Role of Hydrophobic and Hydrogen-Bonding Groups in Allosteric Modulation

Hydrophobic substituents drive allostery by stabilizing DFG-out conformations in kinases. In Aurora-A, C-7 anilino groups (e.g., 4-phenoxyaniline) engage a hydrophobic cleft formed by Leu215, Phe288, and Leu164, shifting the DFG motif to an inactive state. This enables 100-fold selectivity over Aurora-B, which lacks this cleft [9]. Similarly, N-1 benzyl groups in imidazo[4,5-c]pyridines fill a subpocket near Thr217, disrupting ATP binding cooperatively [1] [8].

Hydrogen-bonding is critical for ATP-site recognition:

  • The imidazo[4,5-c]pyridine N-3 donates a hydrogen bond to Ala213’s backbone carbonyl (hinge region).
  • C-4 dimethylamino groups accept hydrogen bonds from conserved water molecules, improving affinity 5-fold over unsubstituted analogs [7] [9].

In antiviral derivatives, bromine atoms at C-5 enhance hydrophobic contacts with the S1PR2 allosteric site (EC₅₀ = 21 µM), while cyano groups at C-2 form water-mediated hydrogen bonds with Cys387 in DprE1, a mycobacterial target [6].

Synergistic effects emerge when combining hydrophobic and polar groups. For example, 2-phenylimidazo[4,5-c]pyridines with C-4 amidino groups exhibit dual DNA intercalation and kinase inhibition, achieving submicromolar cytotoxicity in leukemia cells [7].

Properties

Product Name

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

IUPAC Name

N,1-dimethylimidazo[4,5-c]pyridin-4-amine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-9-8-7-6(3-4-10-8)12(2)5-11-7/h3-5H,1-2H3,(H,9,10)

InChI Key

FSGNQVFOEZSULH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1N=CN2C

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